(S)-Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride

integrin antagonist αvβ3 stereochemistry

(S)-Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride (CAS 2061996-72-1; free base CAS 227752-10-5) is an enantiomerically enriched β-amino acid ester building block bearing a 6-methoxypyridin-3-yl side chain. The compound exists as a dihydrochloride salt (C₁₁H₁₈Cl₂N₂O₃, MW 297.18), which enhances aqueous solubility relative to the free base.

Molecular Formula C11H18Cl2N2O3
Molecular Weight 297.18 g/mol
Cat. No. B13147644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride
Molecular FormulaC11H18Cl2N2O3
Molecular Weight297.18 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C1=CN=C(C=C1)OC)N.Cl.Cl
InChIInChI=1S/C11H16N2O3.2ClH/c1-3-16-11(14)6-9(12)8-4-5-10(15-2)13-7-8;;/h4-5,7,9H,3,6,12H2,1-2H3;2*1H/t9-;;/m0../s1
InChIKeyZJKOCZMECGKZQC-WWPIYYJJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride: A Chiral β-Amino Acid Ester Intermediate for Integrin-Targeted Drug Development


(S)-Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride (CAS 2061996-72-1; free base CAS 227752-10-5) is an enantiomerically enriched β-amino acid ester building block bearing a 6-methoxypyridin-3-yl side chain . The compound exists as a dihydrochloride salt (C₁₁H₁₈Cl₂N₂O₃, MW 297.18), which enhances aqueous solubility relative to the free base . Its primary documented role is as a key synthetic intermediate in the manufacture of nonpeptide αvβ3 integrin receptor antagonists, most notably the clinical candidate MK-0429, which was advanced by Merck & Co. for the treatment of osteoporosis [1][2]. The (S)-configuration at the β-carbon (C-3) is structurally essential for the biological activity of the downstream integrin antagonists [2].

Why Generic Substitution of (S)-Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride Fails: Stereochemical and Salt-Form Determinants of Downstream Efficacy


Simple replacement of this compound with a racemic mixture, the (R)-enantiomer, the free base, or an alternative ester analog is not a functionally equivalent substitution. The (S)-configuration at the β-carbon is a critical determinant of the geometry and binding affinity of the ultimate integrin antagonist: the opposite (R)-enantiomer at this position yields a compound that cannot adopt the requisite catalytic orientation for target engagement [1]. The dihydrochloride salt form provides aqueous solubility and crystallinity advantages that the free base (CAS 227752-10-5, predicted solubility ~20 g/L) lacks, directly impacting handling in multi-step synthesis workflows . Furthermore, the ethyl ester serves as a specific protecting group whose hydrolytic stability and steric profile differ materially from the methyl or tert-butyl ester congeners, affecting both the chiral resolution efficiency and the subsequent acylation or amidation chemistry [1][2].

Quantitative Differentiation Evidence for (S)-Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride Versus Closest Analogs


Stereochemical Configuration Is a Binary Determinant of Integrin Antagonist Potency: (S) vs. (R) at the β-Carbon

The (S)-configuration at the C-3 position of the β-amino acid scaffold is mandatory for the biological activity of the downstream αvβ3 integrin antagonist. The final clinical candidate MK-0429 — assembled from this (S)-intermediate — achieves an IC₅₀ of 0.08 nM against the αvβ3 receptor [1]. The (R)-enantiomer at this position would invert the stereochemistry of the final antagonist, which the patent literature explicitly excludes as a viable therapeutic configuration [2]. Structural analysis of related β-amino acid-enzyme systems confirms that only the (S)-enantiomer can adopt the catalytic orientation (χ₁ = −90°) required for target engagement, while the (R)-enantiomer encounters steric hindrance that prevents proper positioning of the Cα–H bond relative to the catalytic lysine [3].

integrin antagonist αvβ3 stereochemistry MK-0429 osteoporosis

Chiral Resolution by Crystallization Achieves 94% Enantiomeric Excess vs. Cost-Prohibitive Asymmetric Synthesis

Patent US 6,646,130 discloses a crystallization-based chiral resolution of the racemic β-amino ester using N-Cbz-(S)-phenylalanine as the resolving agent, achieving 94% enantiomeric excess (ee) in a single crystallization step for the methyl ester analog [1]. This resolution approach replaces the earlier diastereoselective Michael addition methodology (Davies chemistry using N-benzyl-(S)-2-methylbenzylamine), which suffered from high reagent costs and operational scale-up limitations [1]. The resolved crystalline salt exhibits a sharp melting endotherm at 148°C with an enthalpy of 149 J/g, providing a robust quality control handle not available with the free base or racemate [1]. Chiral HPLC on a Chirobiotic V column resolves the (S)-enantiomer (retention time 14.1 min) from the (R)-enantiomer (13.7 min), enabling quantitative ee determination [1].

chiral resolution enantiomeric excess crystallization process chemistry β-amino acid

Dihydrochloride Salt Form vs. Free Base: Solubility and Handling Advantages for Multi-Step Synthesis

The dihydrochloride salt (CAS 2061996-72-1, MW 297.18) provides enhanced aqueous solubility compared to the free base (CAS 227752-10-5, MW 224.26) . The free base has a predicted aqueous solubility of approximately 20 g/L, whereas the dihydrochloride salt, by virtue of protonation of both the primary amine and the pyridine nitrogen, substantially increases water solubility — a critical property for aqueous workup steps in multi-step synthesis and for facilitating salt metathesis or coupling reactions in protic media . The dihydrochloride also offers improved long-term storage stability and crystallinity, protecting the free amine from oxidative degradation during shelf storage .

salt form dihydrochloride aqueous solubility process chemistry handling

Ethyl Ester vs. Methyl Ester in Chiral Resolution: Tuning Hydrolytic Stability and Crystallization Behavior

Patent US 6,646,130 covers the resolution process for methyl, ethyl, and tert-butyl esters of 3-(6-methoxy-pyridin-3-yl)-β-alanine, establishing that the ester moiety can be tuned for specific synthetic objectives [1]. The ethyl ester offers intermediate hydrolytic stability between the more labile methyl ester and the sterically encumbered tert-butyl ester. This differential stability is mechanistically relevant: the ethyl ester resists premature hydrolysis during the resolution and subsequent acylation steps better than the methyl ester, yet remains sufficiently activated for the downstream aza-Michael cyclization that constructs the imidazolidinone core of MK-0429 [2]. The methyl ester is more prone to saponification under the aqueous ethanol conditions used in the crystallization resolution, potentially generating the free acid as an impurity [1].

ester protecting group ethyl vs. methyl ester crystallization hydrolytic stability synthetic strategy

Industrial Validation: Core Intermediate in a Clinical-Stage Integrin Antagonist Program with In Vivo Efficacy Data

The target compound serves as the chiral building block for MK-0429 (also known as Compound 6), a potent and selective nonpeptide αvβ3 integrin antagonist that was advanced to clinical development for osteoporosis by Merck [1]. The final compound, assembled from this intermediate, demonstrated an IC₅₀ of 0.08 nM against αvβ3, a 12% unbound fraction in human plasma, and good pharmacokinetics across rat, dog, and rhesus monkey [1]. Critically, MK-0429 showed efficacy in three distinct in vivo models of bone turnover, providing the basis for its clinical candidate selection [1][2]. The metabolic pathway elucidation for MK-0429 — which involved preparation of oxidized derivatives from both the free acid and the methyl ester prodrug forms — relied on the availability of enantiomerically pure β-amino acid ester intermediates [1][3]. No other β-amino acid scaffold has demonstrated this level of industrial validation for integrin-targeted osteoporosis therapy.

MK-0429 clinical development bone turnover in vivo efficacy osteoporosis

Priority Application Scenarios for (S)-Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride Based on Quantitative Differentiation Evidence


Synthesis of αvβ3 Integrin Antagonists for Osteoporosis Drug Discovery — Direct Precursor to the MK-0429 Pharmacophore

This compound is the documented chiral intermediate for constructing the (S)-configured β-amino acid side chain of MK-0429 and related nonpeptide αvβ3 antagonists [1]. The downstream antagonist achieves sub-nanomolar potency (IC₅₀ = 0.08 nM) and was selected for clinical development on the basis of efficacy in three in vivo bone turnover models [1]. Medicinal chemistry teams pursuing integrin-targeted osteoporosis or bone metastasis programs can use this intermediate to access the validated MK-0429 scaffold directly, bypassing the need to develop a de novo asymmetric synthesis of the chiral β-amino acid moiety [1][2].

Chiral Building Block for Structure–Activity Relationship (SAR) Exploration of Heterocyclic β-Amino Acid-Containing Integrin Ligands

The 6-methoxypyridin-3-yl substituent is a critical pharmacophoric element in the αvβ3 antagonist series, contributing to both potency and selectivity [1]. The availability of this compound in high enantiomeric purity (94% ee demonstrated via the patented resolution process) enables systematic SAR studies where the ester and amine functionalities can be orthogonally manipulated to explore imidazolidinone, pyrrolidinone, or acyclic linker variations at the integrin-binding domain [2][3]. The dihydrochloride salt facilitates direct use in aqueous coupling conditions without requiring a separate salt-exchange step .

Process Chemistry Development and Scale-Up of Crystallization-Based Chiral Resolution for β-Amino Acid Esters

The 94% ee single-crystallization resolution using N-Cbz-(S)-phenylalanine, with DSC-characterized crystalline salt (melting endotherm 148°C, enthalpy 149 J/g), provides a validated process chemistry template for kilogram-scale manufacture [2]. The defined chiral HPLC method (Chirobiotic V column, isocratic 0.1% Et₃N/0.1% AcOH in MeOH) with baseline-resolved (S)- and (R)-enantiomer peaks (14.1 min and 13.7 min, respectively) constitutes a QC-ready analytical method that can be adopted directly for batch release testing [2].

Metabolite Identification and DMPK Studies for Integrin Antagonist Drug Candidates

The Hutchinson et al. (2003) publication established a strategy for identifying oxidative metabolites of the MK-0429 series by exposing the methyl ester intermediate (or the final free acid) to chemical oxidizing agents [1]. The availability of the enantiomerically pure ethyl ester intermediate enables analogous metabolite generation and structural characterization studies for new integrin antagonist candidates during lead optimization, supporting both in vitro and in vivo metabolism investigations as required by regulatory DMPK packages [1][4].

Quote Request

Request a Quote for (S)-Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.